Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)-
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Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves multi-step chemical processes, including ring-opening followed by ring-closure reactions, 1,3-dipolar cycloaddition reactions, and cyclization reactions. For example, the synthesis of novel compounds through reactions involving pyrrolidine precursors has been detailed, showing high yields and specific conditions favoring the formation of these complex structures. These syntheses highlight the versatility of pyrrolidine as a core component in constructing diverse molecular architectures (Halim & Ibrahim, 2022); (Nural et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be determined and analyzed through various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These analyses provide detailed insights into the stereochemistry, bonding, and electronic properties of the molecules. For instance, X-ray crystallography has been used to confirm the stereochemistry of synthesized pyrrolidine derivatives, offering a clear view of their molecular orientation and spatial configuration (Lv et al., 2013).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, including 1,3-dipolar cycloadditions, nucleophilic substitutions, and electrophilic additions, demonstrating their reactivity and functional versatility. These reactions are crucial for further modifications and functionalization of the pyrrolidine core, leading to the synthesis of compounds with desired chemical properties and biological activities (Katritzky et al., 1999).
Scientific Research Applications
Synthesis and Structural Analysis
Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)-, and its derivatives have been synthesized through the reaction of substituted benzoic acids with pyrrolidine, using novel methods. The structures of these compounds were confirmed by techniques such as FT-IR, 1H-NMR, elemental analysis, and X-ray crystallography. These structural analyses are crucial for identifying potential binding sites for allosteric modulators of specific receptors, such as the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor, highlighting their significance in pharmacological research (Wu et al., 2014).
Conducting Polymers
Derivatized bis(pyrrol-2-yl) arylenes, including structures related to pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)-, have been synthesized and studied for their conducting properties. These materials, obtained through electropolymerization, exhibit low oxidation potentials, making them stable in their conducting form. This property is particularly important for applications in electronic devices and materials science, where stable and efficient conducting polymers are required (Sotzing et al., 1996).
Pharmacological Potential
Pyrrolidine derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl)pyrrolidine, have been evaluated for their pharmacological potential. Studies have shown that these compounds can exhibit significant anti-fatigue effects, enhancing the forced swimming capacity in animal models. This suggests potential therapeutic applications in conditions related to fatigue or energy metabolism disorders (Wu et al., 2014). Additionally, certain pyrrolidine derivatives have been found to facilitate glutamatergic transmission in the brain, which could have implications for enhancing cognitive functions and memory (Staubli et al., 1994).
Anti-Angiogenesis Activity
Compounds structurally related to pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)-, have been identified as inhibitors of angiogenesis, a process crucial for tumor growth and metastasis. This finding opens avenues for the development of new anti-cancer therapies targeting the angiogenesis pathway (Shin et al., 2008).
Synthetic Chemistry and Catalysis
The pyrrolidine framework is versatile in synthetic chemistry, serving as a key intermediate in various catalytic and synthetic transformations. This includes its use in asymmetric 1,3-dipolar cycloadditions, which are pivotal for generating stereochemically complex pyrrolidine derivatives. These derivatives are valuable in the synthesis of bioactive molecules and natural products, demonstrating the broad utility of pyrrolidine in organic synthesis (Adrio & Carretero, 2019).
properties
IUPAC Name |
1,3-benzodioxol-5-yl(pyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12(13-5-1-2-6-13)9-3-4-10-11(7-9)16-8-15-10/h3-4,7H,1-2,5-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNMXDCVKSTQQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214918 |
Source
|
Record name | Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- | |
CAS RN |
64654-10-0 |
Source
|
Record name | Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064654100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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